molecular formula C7H3F2NO B1363414 3,4-Difluorophenyl isocyanate CAS No. 42601-04-7

3,4-Difluorophenyl isocyanate

Cat. No. B1363414
CAS RN: 42601-04-7
M. Wt: 155.1 g/mol
InChI Key: YBWJVFMNWMLZEN-UHFFFAOYSA-N
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Description

3,4-Difluorophenyl isocyanate, also known as 1,2-difluoro-4-isocyanatobenzene, is an organic building block containing an isocyanate group . It is used in the preparation of (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide .


Molecular Structure Analysis

The molecular formula of 3,4-Difluorophenyl isocyanate is C7H3F2NO . It has an average mass of 155.102 Da and a monoisotopic mass of 155.018265 Da .


Physical And Chemical Properties Analysis

3,4-Difluorophenyl isocyanate is a liquid at 20°C . It has a density of 1.2±0.1 g/cm³ , a boiling point of 186.4±30.0 °C at 760 mmHg , and a flash point of 58.9±14.2 °C . Its refractive index is 1.489 , and it has a molar refractivity of 35.9±0.5 cm³ . The compound has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Organic Synthesis

3,4-Difluorophenyl isocyanate: is a valuable reagent in organic synthesis. It acts as an electrophile that can react with various nucleophiles to form ureas, carbamates, and amides . These reactions are fundamental in creating a wide range of organic compounds used in pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry

In medicinal chemistry, 3,4-Difluorophenyl isocyanate is utilized to synthesize small molecule libraries for drug discovery . Its ability to introduce fluorine atoms into molecules is particularly useful since fluorinated compounds often have enhanced biological activity and metabolic stability.

Material Science

This compound is also employed in the development of advanced materials. For instance, it can be used to prepare polymers with specific mechanical properties or to modify the surface of materials to alter their interaction with other substances .

Pesticide Development

The isocyanate group in 3,4-Difluorophenyl isocyanate is reactive towards alcohols and amines, making it a precursor in the synthesis of various pesticides. The difluorophenyl moiety can impart properties like increased potency and selectivity to the pesticide molecules .

Imaging Agents

3,4-Difluorophenyl isocyanate: can be used to synthesize contrast agents for medical imaging techniques such as MRI. The introduction of fluorine atoms can enhance the contrast properties of these agents .

Chemical Research

In chemical research, 3,4-Difluorophenyl isocyanate serves as a building block for designing novel compounds with potential applications in various fields. Researchers can explore its reactivity to develop new synthetic methodologies or to study reaction mechanisms .

Safety and Hazards

3,4-Difluorophenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mechanism of Action

Target of Action

3,4-Difluorophenyl isocyanate is a highly reactive compound that forms diverse covalent bonds with other molecules

Mode of Action

The mode of action of 3,4-Difluorophenyl isocyanate is contingent upon the specific reaction it engages in . As an isocyanate, it can react with compounds containing active hydrogen atoms to form urethane or urea linkages. This reactivity allows it to participate in a wide range of chemical reactions, leading to various changes in the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluorophenyl isocyanate. For instance, exposure to moisture can lead to the hydrolysis of isocyanates . Moreover, the compound should be handled under a hood to avoid the generation of vapors/aerosols .

properties

IUPAC Name

1,2-difluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWJVFMNWMLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370455
Record name 3,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorophenyl isocyanate

CAS RN

42601-04-7
Record name 3,4-Difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At -10° to 0° and while stirring, 120 g of 3,4-difluoroaniline (J. Chem. Soc., 73, 5884-5, 1951) is metered into a solution of 180 parts by weight of phosgene in 1,100 parts by weight of chloronaphthalene. The reaction mixture is then slowly heated to 150° C. while passing in additional phosgene, and phosgenated for 2 hours at this temperature. Excess phosgene is expelled with nitrogen and the isocyanate distilled from the solution; b.p. (30 mm Hg): 79°-85° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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